N-(3-chlorophenyl)-2-(3,4-diethoxyphenyl)acetamide
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Overview
Description
N-(3-chlorophenyl)-2-(3,4-diethoxyphenyl)acetamide is an organic compound characterized by the presence of a chlorophenyl group and a diethoxyphenyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-(3,4-diethoxyphenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloroaniline and 3,4-diethoxybenzaldehyde.
Formation of Schiff Base: The 3-chloroaniline reacts with 3,4-diethoxybenzaldehyde in the presence of an acid catalyst to form a Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Acetylation: The amine is acetylated using acetic anhydride to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-(3,4-diethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
N-(3-chlorophenyl)-2-(3,4-diethoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a candidate for drug development, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-(3-chlorophenyl)-2-(3,4-diethoxyphenyl)acetamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to the desired biological or chemical outcome. For example, in medicinal applications, it may bind to a receptor to modulate its activity, thereby influencing cellular processes.
Comparison with Similar Compounds
N-(3-chlorophenyl)-2-(3,4-diethoxyphenyl)acetamide can be compared with other similar compounds, such as:
N-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)acetamide: Similar structure but with methoxy groups instead of ethoxy groups, which may affect its reactivity and biological activity.
N-(3-bromophenyl)-2-(3,4-diethoxyphenyl)acetamide: Bromine substitution instead of chlorine, potentially altering its chemical properties and interactions.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure allows it to participate in various chemical reactions and interact with biological targets, making it a valuable compound for further study and development.
Properties
Molecular Formula |
C18H20ClNO3 |
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Molecular Weight |
333.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-(3,4-diethoxyphenyl)acetamide |
InChI |
InChI=1S/C18H20ClNO3/c1-3-22-16-9-8-13(10-17(16)23-4-2)11-18(21)20-15-7-5-6-14(19)12-15/h5-10,12H,3-4,11H2,1-2H3,(H,20,21) |
InChI Key |
XQHWXDGJWHDDSP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=O)NC2=CC(=CC=C2)Cl)OCC |
Origin of Product |
United States |
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